5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole
CAS No.: 2548993-24-2
Cat. No.: VC11811342
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548993-24-2 |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C19H22N6O2S/c1-11-17(28-12(2)20-11)19(26)24-8-7-13(9-24)10-27-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | BPJCCTLHGKPGRH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Introduction
The compound “5-{3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole” is a complex heterocyclic molecule. It integrates multiple functional groups and heterocyclic rings, including:
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Triazolo[4,3-b]pyridazine: Known for its biological and pharmacological activities.
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Thiazole ring: Commonly found in bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
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Pyrrolidine moiety: Often associated with improved pharmacokinetics in drug design.
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Cyclopropyl group: Adds structural rigidity and influences the compound’s metabolic stability.
This combination suggests potential applications in medicinal chemistry, particularly as a candidate for drug discovery.
Molecular Features
The molecule contains:
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A cyclopropyl-substituted triazolo[4,3-b]pyridazine, which contributes to its three-dimensional structure and potential bioactivity.
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A thiazole ring, which is a sulfur-containing heterocycle known for its role in enzyme inhibition.
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A pyrrolidine linker, which connects the triazolo-pyridazine and thiazole moieties via a carbonyl group.
Functional Groups
Key functional groups include:
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Ether linkage (-O-) between the triazolo[4,3-b]pyridazine and pyrrolidine moieties.
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Carbonyl group (-C=O) attached to the pyrrolidine ring.
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Dimethyl substitution on the thiazole ring.
Medicinal Chemistry
Compounds with similar structural motifs have been studied for:
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Antimicrobial properties: Thiazole derivatives often exhibit activity against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory effects: Triazolo-pyridazine frameworks are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer potential: Cyclopropyl groups enhance binding affinity to targets by increasing hydrophobic interactions.
Drug Development
The combination of heterocycles in this molecule could make it a candidate for:
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Enzyme inhibitors (e.g., kinases or oxidases).
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Receptor modulators in neurological or cardiovascular diseases.
Synthesis Insights
Although specific synthetic routes for this compound are not available in the results, general strategies may involve:
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Formation of the triazolo-pyridazine core: Through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Thiazole synthesis: Via Hantzsch thiazole synthesis or other cyclization methods using thiourea or sulfur-containing reagents.
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Linker assembly: Using carbonylation reactions to attach the pyrrolidine group to the triazolo-pyridazine core.
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Final coupling: Employing etherification reactions to connect the thiazole moiety.
Research Gaps
While this compound appears promising based on its structure:
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No direct experimental data (e.g., biological activity or pharmacokinetics) is available in the provided sources.
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Further studies are needed to confirm its efficacy and safety.
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